![molecular formula C40H46NO2PSSi B6290329 [S(R)]-N-[(1S)-1-[2-((t-butyldiphenylsilyl)oxy)phenyl)]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1803239-59-9](/img/structure/B6290329.png)
[S(R)]-N-[(1S)-1-[2-((t-butyldiphenylsilyl)oxy)phenyl)]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%
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Overview
Description
This compound is a sulfinamide, which is a type of organosulfur compound. Sulfinamides are known for their chirality and are often used in organic synthesis due to their stereochemical stability .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The stereochemistry at the sulfinamide nitrogen would be particularly important, as it could significantly affect the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its stereochemistry and the presence of the sulfinamide and diphenylphosphino groups .Scientific Research Applications
Catalytic Applications and Synthesis
Asymmetric Catalysis : This compound is utilized in asymmetric synthesis processes, such as asymmetric aldol reactions and hydrogenation reactions, indicating its importance in creating enantiomerically pure products. Enantiomerically pure compounds are crucial for applications in pharmaceuticals, where the activity of a drug can significantly depend on its chirality. For example, its derivatives have been employed in the asymmetric aldol reaction of methyl isocyanoacetate and aldehydes, showcasing its utility in enhancing reaction selectivity towards desired enantiomers (Longmire, Zhang, & Shang, 1998).
Hydrosilylation and Hydroformylation Reactions : The compound's derivatives are also effective catalysts for hydrosilylation and hydroformylation reactions, which are critical for introducing Si-H or formyl groups into organic molecules. These reactions are pivotal in the synthesis of alcohols, aldehydes, and other functionalized compounds, demonstrating the compound's versatility in organic synthesis (Wiles, Lee, McDonald, & Bergens, 1996).
Catalytic Asymmetric Hydrogenation : Another application is in catalytic asymmetric hydrogenation, where it acts as a ligand to rhodium complexes, facilitating the hydrogenation of olefins and enamides to produce alcohols and amines with high enantioselectivity. This process is vital for manufacturing components with specific optical activities required in the pharmaceutical and agrochemical industries (McCulloch, Halpern, Thompson, & Landis, 1990).
Polymerization Initiators : The compound serves as an initiator for the polymerization of certain monomers, indicating its potential in the field of polymer chemistry for creating polymers with specific properties. This application is essential for developing new materials with tailored characteristics for use in various industries, from medical devices to automotive components (Zhu, Luo, & Wu, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(R)-N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46NO2PSSi/c1-39(2,3)45(42)41-37(31-44(32-21-11-7-12-22-32)33-23-13-8-14-24-33)36-29-19-20-30-38(36)43-46(40(4,5)6,34-25-15-9-16-26-34)35-27-17-10-18-28-35/h7-30,37,41H,31H2,1-6H3/t37-,45-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKWNQHLTCPFJE-BCQDFQTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3[C@@H](CP(C4=CC=CC=C4)C5=CC=CC=C5)N[S@](=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46NO2PSSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-((S)-1-(2-((tert-Butyldiphenylsilyl)oxy)phenyl)-2-(diphenylphosphino)ethyl)-2-methylpropane-2-sulfinamide |
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